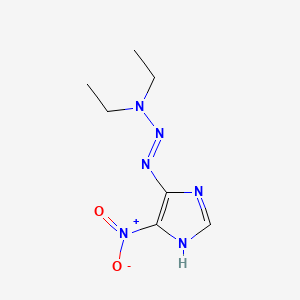

4-(3,3-Diethyltriazeno)-5-nitroimidazole

説明

4-(3,3-Diethyltriazeno)-5-nitroimidazole is a nitroimidazole derivative characterized by a nitro group at position 5 of the imidazole ring and a diethyltriazeno substituent at position 2. Nitroimidazoles are renowned for their bioreductive activation mechanism, where intracellular reduction of the nitro group generates cytotoxic radicals, enabling antimicrobial, antiparasitic, and radiosensitizing activities .

特性

CAS番号 |

82039-95-0 |

|---|---|

分子式 |

C7H12N6O2 |

分子量 |

212.21 |

IUPAC名 |

N-ethyl-N-[(E)-(5-nitro-1H-imidazol-4-yl)diazenyl]ethanamine |

InChI |

InChI=1S/C7H12N6O2/c1-3-12(4-2)11-10-6-7(13(14)15)9-5-8-6/h5H,3-4H2,1-2H3,(H,8,9)/b11-10+ |

InChIキー |

NCDIUSQDEWJYNR-ZHACJKMWSA-N |

SMILES |

CCN(CC)N=NC1=C(NC=N1)[N+](=O)[O-] |

異性体SMILES |

CCN(CC)/N=N/C1=C(NC=N1)[N+](=O)[O-] |

正規SMILES |

CCN(CC)N=NC1=C(NC=N1)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues

A. 4-(Phenylsulfonylmethyl)-5-nitroimidazoles Compounds like those synthesized via vicarious nucleophilic substitution (VNS) at position 4 (e.g., phenylsulfonylmethyl derivatives) exhibit potent activity against Clostridioides difficile and protozoa. For instance, compound 12a (MIC = 0.5 μM against Giardia) outperforms metronidazole (MIC = 2 μM) . In contrast, the diethyltriazeno group in the target compound may confer greater lipophilicity, influencing tissue penetration and resistance profiles .

B. 1-Methyl-5-nitroimidazoles with 2-Position Substitutions highlights 1-methyl-5-nitroimidazoles substituted at position 2 (e.g., hydrazones of 1-methyl-5-nitroimidazole-2-aldehyde). These derivatives show amoebicidal activity 2–8× stronger than metronidazole, attributed to enhanced nitro radical stability. However, the target compound’s triazeno group at position 4 may redirect reactivity toward different biological targets, such as bacterial FabH enzymes .

C. 4-(3,3-Dimethyltriazeno)imidazole-5-carboxamide (DIC) DIC, a triazeno-imidazole antineoplastic agent, undergoes N-demethylation to form active metabolites. While structurally distinct (carboxamide vs. nitro group), its triazeno moiety shares similarities with the target compound. DIC’s metabolism is mediated by hepatic microsomes, suggesting that the diethyltriazeno group in 4-(3,3-Diethyltriazeno)-5-nitroimidazole may similarly influence pharmacokinetics .

Functional Analogues: Nitroimidazoles with Diverse Bioactivities

A. Antiparasitic Agents

- Metronidazole and Hybrids: Metronidazole-Schiff base hybrids (e.g., compounds 29–50) exhibit IC₅₀ values of 0.7–20 μM against Plasmodium falciparum, comparable to chloroquine (IC₅₀ = 0.05 μM) . The target compound’s triazeno group could enhance DNA alkylation, a mechanism less explored in classical 5-nitroimidazoles.

- Conjugated 5-Nitroimidazoles: Derivatives with extended conjugation (e.g., compound 14 in ) achieve MICs of 0.5 μM against metronidazole-resistant Giardia. The diethyltriazeno group’s resonance effects may similarly stabilize nitro radical intermediates .

B. Radiosensitizers

- Nimorazole: A 5-nitroimidazole derivative with morpholine, nimorazole shows a sensitizer enhancement ratio (SER) of 1.45 under hypoxia. The target compound’s triazeno group may improve hypoxic selectivity, though this requires validation .

C. Antifungal/Antibacterial Agents

- 2-Methyl-5-nitroimidazoles: Substitutions at position 1 (e.g., propyl or ethyl groups) correlate with antibacterial potency. The diethyltriazeno group’s bulkiness may hinder penetration into gram-negative bacteria but enhance gram-positive targeting .

Key Comparative Data

Mechanistic and Resistance Considerations

- Bioreduction: Unlike 4-nitroimidazoles, 5-nitroimidazoles require six-electron reduction for activation. Resistance in Bacteroides fragilis arises from alternative reduction to non-toxic amines, bypassing nitro radical formation .

- Mutagenicity: Nitroimidazoles with bulky substituents (e.g., phenylsulfonylmethyl) show reduced mutagenicity compared to metronidazole . This suggests the target compound’s triazeno group may offer a safer profile.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。